molecular formula C5H6NO3P B3068523 Pyridin-4-ylphosphonic acid CAS No. 58816-01-6

Pyridin-4-ylphosphonic acid

Cat. No.: B3068523
CAS No.: 58816-01-6
M. Wt: 159.08 g/mol
InChI Key: MRIJGWKJWWKGKW-UHFFFAOYSA-N
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Description

Definitional Framework and Nomenclature of Pyridin-4-ylphosphonic Acid

This compound is an organophosphorus compound where a phosphonic acid group is directly attached to the fourth position of a pyridine (B92270) ring. nih.gov This substitution pattern dictates its chemical properties and reactivity. The compound is systematically known by its IUPAC name, (pyridin-4-yl)phosphonic acid. nih.govfluorochem.co.ukalfachemic.comalfa-chemistry.com It is also referred to by several synonyms in chemical literature and commercial catalogs. nih.govalfachemic.comchemicalbook.comchem960.com

Table 1: Chemical Identity and Properties of this compound

Identifier Value Source
IUPAC Name (pyridin-4-yl)phosphonic acid nih.govfluorochem.co.uk
CAS Number 58816-01-6 fluorochem.co.ukalfachemic.comalfa-chemistry.comchemicalbook.comcymitquimica.com
Molecular Formula C₅H₆NO₃P nih.govalfachemic.comalfa-chemistry.comchemicalbook.comcymitquimica.com
Molecular Weight 159.08 g/mol nih.govalfachemic.comalfa-chemistry.comcymitquimica.com
Synonyms 4-Pyridylphosphonic acid, P-4-pyridinyl-Phosphonic acid, Phosphonic acid, 4-pyridinyl- nih.govalfachemic.comchemicalbook.comchem960.com

| InChI Key | MRIJGWKJWWKGKW-UHFFFAOYSA-N | fluorochem.co.ukalfa-chemistry.com |

Strategic Significance of the Pyridine Ring and Phosphonic Acid Moiety in Molecular Design

The scientific interest in this compound stems from the distinct and complementary properties of its two core components: the pyridine ring and the phosphonic acid moiety.

The pyridine ring is a prominent azaheterocycle in medicinal chemistry and materials science. nih.govrsc.org Its nitrogen atom can act as a hydrogen bond acceptor, which can enhance the binding of molecules to biological targets or influence the structure of materials. nih.gov The weak basicity of the pyridine ring can improve the aqueous solubility of a molecule. nih.govrsc.org Furthermore, the pyridine ring is considered a bioisostere of benzene (B151609) and other heterocyclic rings, meaning it can be used as a substitute to modulate a compound's physicochemical and pharmacokinetic properties, such as metabolic stability and potency, without drastically altering its shape. nih.gov This versatility makes it a key structural motif in numerous approved drugs. nih.govdovepress.combohrium.com

The **phosphonic acid moiety (-PO(OH)₂) ** is a versatile functional group known for its strong coordination to metal ions and its ability to act as a stable mimic of other functional groups in drug design. tandfonline.comfrontiersin.org Phosphonates are often used as bioisosteres of carboxylates and phosphates, offering enhanced stability against enzymatic hydrolysis. tandfonline.comfrontiersin.org They can also mimic the tetrahedral transition state of enzymatic reactions, making them effective enzyme inhibitors. frontiersin.orgresearchgate.net In materials science, the ability of phosphonic acids to coordinate strongly with metal ions makes them excellent linkers for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. researchgate.netwikipedia.org

Overview of Research Trajectories and Potential Applications of this compound

Research involving this compound has primarily focused on its application as a building block or "linker" in supramolecular chemistry and materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). alfachemic.comalfa-chemistry.comresearchgate.net

Detailed Research Findings:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: this compound is frequently employed as an organic linker to connect metal ions, forming extended one-, two-, or three-dimensional structures. wikipedia.orgnih.gov The phosphonate (B1237965) group provides strong coordination to the metal centers, while the pyridine nitrogen can act as an additional coordination site or a functional site within the framework's pores. wikipedia.orgrsc.org

A manganese(II)-based phosphonate, synthesized using this compound, demonstrated high stability and was investigated as a catalyst. rsc.org The synthesis involved reacting manganese(II) acetate (B1210297) with this compound in water under hydrothermal conditions. rsc.org

This manganese phosphonate framework proved to be a highly efficient catalyst for the chemical fixation of carbon dioxide (CO₂) into cyclic carbonates from epoxides under ambient conditions (room temperature and 1 atm CO₂ pressure). rsc.orgresearchgate.net

Catalysis: The resulting MOFs and coordination polymers incorporating this compound have shown significant catalytic activity. researchgate.netresearchgate.net The defined porous structure and the presence of active metal sites and functional organic linkers contribute to their catalytic performance. researchgate.net These materials have been explored as heterogeneous catalysts, which are advantageous due to their ease of separation and reusability. researchgate.net

Materials Science: Beyond MOFs, this compound and its derivatives are used to create novel materials with specific properties.

For instance, a related compound, 2,2':6',2″-terpyridin-4'-ylphosphonic acid, was used to form a self-assembled monolayer on an indium-tin oxide (ITO) surface. nih.gov Subsequent reaction with iron or ruthenium ions created monolayer-based electrochromic materials, which can change color upon application of an electrical voltage. nih.gov These materials demonstrated high thermal stability, significant durability, and fast switching speeds. nih.gov

The ongoing research highlights the role of this compound as a versatile component for creating functional materials with potential applications in catalysis, gas storage, and advanced optical systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIJGWKJWWKGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyridin 4 Ylphosphonic Acid and Its Functionalized Derivatives

Phosphonylation Reactions of Pyridinium (B92312) Salts

The direct phosphonylation of pyridinium salts offers a route to pyridinylphosphonates by activating the pyridine (B92270) ring towards nucleophilic attack. This activation is crucial to overcome the inherent aromatic stability of the pyridine ring, which typically disfavors addition reactions. ugent.be

Direct Phosphonylation utilizing Phosphorus(III) Chloride

One method for the phosphonylation of pyridinium salts involves their reaction with phosphorus(III) chloride (PCl₃). This approach was investigated in the synthesis of phosphonylated azaheterocycles. For instance, the reaction of 1-(4-pyridyl)-pyridinium salts with an excess of phosphorus(III) chloride, followed by treatment with ethanol, has been shown to produce diethyl-1-(4-pyridyl)-1,2-dihydropyridin-2-ylphosphonate in good yields, ranging from 57-85%. researchgate.net The subsequent re-aromatization of the dihydropyridine (B1217469) ring can be achieved by adding bromine in chloroform, followed by hydrolysis with 20% HCl to furnish the corresponding phosphonic acid. researchgate.net

A similar principle is applied in the phosphonylation of other azaheterocyles, such as 1-ethylimidazole, where phosphorus oxychloride (POCl₃) is used in the presence of triethylamine (B128534) and pyridine to yield an imidazol-2-ylphosphonic dichloride intermediate. This intermediate can then be converted to the corresponding phosphonic acid. researchgate.net

Nucleophilic Attack on Activated Pyridine Rings

To facilitate nucleophilic attack by a phosphorus-containing nucleophile, the pyridine ring must be activated. This is often achieved by N-functionalization of the pyridine nitrogen, which generates a pyridinium salt that is more susceptible to nucleophilic addition. researchgate.net The formation of N-alkoxypyridinium salts is a documented strategy to activate the pyridine ring for subsequent reactions. researchgate.net Theoretical studies have shown that the reaction is initiated by the nucleophilic attack of pyridine on an activating agent like triflic anhydride (B1165640) (Tf₂O) to form an N-(trifluoromethylsulfonyl) pyridinium triflate. This activated intermediate then readily undergoes nucleophilic addition by a phosphine (B1218219). nih.gov

The regioselectivity of the nucleophilic attack (at the C-2 or C-4 position) is a critical aspect of this methodology. The position of the attack can be influenced by the nature of the activating group on the nitrogen and the substituents on the pyridine ring. nih.gov

One-Pot Synthetic Routes to Dihydropyridine Phosphonates

One-pot procedures for the synthesis of dihydropyridine phosphonates are attractive due to their efficiency and reduced number of isolation steps. researchgate.net Research into the one-pot diphosphonylation of pyridinium salts has been conducted, demonstrating the feasibility of such approaches. ugent.be While this research focused on the introduction of two phosphonate (B1237965) groups, the principles can be adapted for mono-phosphonylation. The unexpected synthesis of stable 1,2-dihydropyridine phosphonate derivatives has been described via a one-pot addition reaction under mild conditions, highlighting the potential of this strategy. researchgate.net These methods often involve the in situ generation of the activated pyridinium species followed by the addition of the phosphonating agent.

Michaelis-Arbuzov Type Reactions for Phosphonate Precursors

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and serves as a powerful tool for preparing precursors to pyridin-4-ylphosphonic acid. eurekaselect.comwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl or aryl halide to form a dialkyl phosphonate. organic-chemistry.org

Synthesis of Dialkyl Pyridin-4-ylphosphonate Esters

The synthesis of dialkyl pyridin-4-ylphosphonate esters can be achieved through a Michaelis-Arbuzov reaction using a suitable 4-halopyridine as the substrate. However, due to the lower reactivity of aryl halides compared to alkyl halides, this reaction often requires catalysis or specific conditions. For instance, a photo-Arbuzov reaction has been reported for this transformation, although it requires a lengthy reaction time of approximately three weeks. researchgate.net

A more conventional thermal approach involves reacting a 4-halopyridine with a trialkyl phosphite, such as triisopropyl phosphite, at reflux for an extended period (e.g., 13 hours) to yield the corresponding dialkyl pyridin-4-ylphosphonate. researchgate.net Another example is the Claisen condensation between 2-lithioalkylphosphonates and ethyl pyridine-4-carboxylate, followed by an Arbuzov reaction with methyl iodide, which yields 2-oxo-2-(pyridin-4-yl)ethylphosphonates. isaac-scientific.org

Starting MaterialReagentConditionsProductYield
4-HalopyridineTriisopropyl phosphiteReflux, 13hDiisopropyl pyridin-4-ylphosphonate40% researchgate.net
Ethyl pyridine-4-carboxylateDiethyl methylphosphonate, LiHMDS, Methyl iodideTHF, -78°C to rtDiethyl 2-oxo-2-(pyridin-4-yl)ethylphosphonateModerate isaac-scientific.org

Hydrolysis and Demethylation Strategies for Phosphonic Acid Formation

The final step in the synthesis of this compound from its dialkyl ester precursors is the cleavage of the ester groups. This can be accomplished through various hydrolysis or dealkylation methods.

Acid hydrolysis is a common method, often employing strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures. For example, the product from the reaction with triisopropyl phosphite can be treated with HBr in toluene (B28343) at reflux for 7 hours to yield this compound. researchgate.net

Alternatively, dealkylation can be achieved using silyl (B83357) halides. Bromotrimethylsilane (B50905) (TMSBr) is an effective reagent for this purpose, although it is noted to be expensive. A more cost-effective alternative for dealkylation is the use of phosphorus pentachloride (PCl₅) in acetonitrile (B52724) under reflux for 2-3 hours. researchgate.net

PrecursorReagentConditionsProduct
Dialkyl pyridin-4-ylphosphonateHBr, TolueneReflux, 7hThis compound
Dialkyl pyridin-4-ylphosphonateMe₃SiBr-This compound
Dialkyl pyridin-4-ylphosphonatePCl₅, MeCNReflux, 2-3hThis compound

Palladium-Catalyzed C-P Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are cornerstone techniques for forming carbon-phosphorus bonds, offering a direct and efficient route to aryl and heteroaryl phosphonates.

Hirao Coupling and its Advancements for Pyridyl Systems

The Hirao reaction, a palladium-catalyzed cross-coupling between an aryl halide and a dialkyl phosphite, represents a fundamental method for synthesizing arylphosphonates. Initially developed in the early 1980s, the classic conditions often involved tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and a base, frequently performed without a solvent.

While effective, the original protocol suffered from limitations, including the need for high catalyst loadings (typically 5 mol%) and reduced efficacy for certain substrates, particularly some nitrogen-containing heterocycles. For instance, early attempts to couple 3-bromopyridine (B30812) under modified conditions were unsuccessful, although Hirao reported a 77% yield using the higher catalyst loading.

Significant advancements have been made to overcome these drawbacks. A key improvement involves the use of a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand. This enhanced system allows for a dramatic reduction in catalyst loading to as low as 1 mol%, making the process more cost-effective and suitable for larger-scale synthesis. This modern approach has expanded the reaction's scope to include a wider variety of aryl and heteroaryl halides, including previously challenging substrates. This improved protocol has been successfully applied to the synthesis of various heteroaryl phosphonates, demonstrating its utility for pyridyl systems.

Ligand Design and Catalyst Optimization in Cross-Coupling

The evolution of the Hirao coupling highlights the critical role of ligand design and catalyst optimization in enhancing the efficiency of palladium-catalyzed reactions. The success of C-P cross-coupling is heavily dependent on the generation of an active Pd(0) species, and the choice of ligand is paramount to this process.

Key Developments in Catalyst Systems:

Buchwald-type Ligands: The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) has revolutionized palladium catalysis. These ligands promote the formation of monoligated palladium species, which are highly reactive in the crucial oxidative addition step of the catalytic cycle.

Bidentate Ligands: Bidentate phosphine ligands like dppf have proven to be highly effective, offering stability and promoting high catalytic activity, as seen in the improved Hirao coupling conditions.

Precatalysts: To improve stability and ease of use, well-defined palladium precatalysts have been developed. These are stable Pd(II) complexes that readily form the active Pd(0) catalyst in situ. For example, phosphinous acid-ligated Pd(II) precatalysts have shown high efficiency for Hirao reactions.

The selection of the ligand influences several factors, including catalyst stability, reaction rate, and substrate scope. For pyridyl systems, where the nitrogen atom can potentially coordinate to the metal center and inhibit catalysis, the use of optimized ligand systems is especially crucial for achieving high yields and selectivity. The properties of the ligand can be tuned to control chemoselectivity in molecules with multiple reactive sites, such as dihalogenated pyridines.

Phospha-Michael Addition and Related C-P Bond Formations

The Phospha-Michael addition, which involves the 1,4-conjugate addition of a P-nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for forming C-P bonds.

Application in Heterocyclic Phosphonate Synthesis

The Phospha-Michael addition provides a versatile pathway to functionalized phosphonates, including those containing heterocyclic scaffolds. The reaction typically involves the addition of species with a >P(O)H group to a Michael acceptor. This strategy can be employed to synthesize precursors to pyridylphosphonates or to install a phosphonate group onto a pre-existing heterocyclic structure. For example, the reaction can be applied to maleimides to produce 1-aryl-2,5-dioxopyrrolidine-3-yl-phosphonates, demonstrating its utility in creating complex heterocyclic systems. While direct application to pyridyl precursors in the provided sources is not detailed, the principle can be extended to suitably activated pyridine derivatives containing an α,β-unsaturated system. The reaction can often be performed under base-catalyzed conditions, although catalyst-free methods have also been developed.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient approach to complex molecules. Several MCRs are used for the synthesis of pyridines and other N-heterocycles, which can be adapted for the synthesis of pyridylphosphonic acid derivatives.

Hantzsch Pyridine Synthesis: This classic MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. By incorporating a phosphorus-containing building block as one of the components, this method could be adapted to generate pyridylphosphonates in a highly convergent manner.

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Synthesis of Structurally Related Pyridylphosphonic Acid Derivatives

Terpyridine- and Bipyridine-Based Phosphonic Acids

The functionalization of terpyridine and bipyridine ligands with phosphonic acid groups is of significant interest for creating stable, surface-bound metal complexes for applications in solar energy conversion and catalysis. nih.gov

A common strategy for synthesizing bipyridine-based phosphonic acids involves the palladium-catalyzed Hirao cross-coupling reaction. For instance, 4,4'-dibromo-2,2'-bipyridine (B104092) can be reacted with diethyl phosphite in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like triethylamine (NEt₃) in toluene at elevated temperatures. researchgate.net This reaction yields 4,4'-bis(diethylphosphonate)-2,2'-bipyridine. Subsequent hydrolysis of the diethyl phosphonate esters is required to obtain the final phosphonic acid. A widely used method for this dealkylation is the McKenna reaction, which employs bromotrimethylsilane (TMSBr) under milder conditions, followed by methanolysis or hydrolysis. researchgate.netnih.gov This approach is favored over harsh acidic conditions that could be detrimental to the ligand structure. researchgate.netnih.gov

Another approach involves modifying the bipyridine core before phosphonylation. For example, 5,5'-diamino-2,2'-bipyridine can be converted to the corresponding bis-diazonium compound, which is then reacted with potassium iodide to yield 5,5'-bisiodo-2,2'-bipyridine. researchgate.net This diiodo derivative can then undergo a palladium-catalyzed phosphonylation reaction. researchgate.net To prevent catalyst deactivation by the bipyridine ligand, a large excess of triphenylphosphine (B44618) is often added to the reaction medium. researchgate.net

Similarly, phosphonated cobalt terpyridine complexes have been synthesized for immobilization on semiconductor surfaces, demonstrating their utility in photoelectrochemical devices for CO₂ reduction. rsc.org The synthesis of these complex ligands often follows multi-step procedures that will be detailed elsewhere. rsc.org

Table 1: Synthesis of Bipyridine-Based Phosphonic Acids
Starting MaterialReagents and ConditionsProductReference
4,4'-Dibromo-2,2'-bipyridine1. (H)P(O)(OEt)₂, Pd(PPh₃)₄, NEt₃, Toluene, 110°C, 4h4,4'-Bis(diethylphosphonate)-2,2'-bipyridine researchgate.net
4,4'-Bis(diethylphosphonate)-2,2'-bipyridine1. TMSBr 2. Methanolysis/Hydrolysis4,4'-Bis(phosphonic acid)-2,2'-bipyridine (Pbpy) researchgate.netnih.gov
5,5'-Diamino-2,2'-bipyridine1. Diazotization 2. KI5,5'-Bisiodo-2,2'-bipyridine researchgate.net

Pyridin-4-ylmethyl-Substituted Phosphonic Acids

The synthesis of pyridin-4-ylmethyl-substituted phosphonic acids provides a flexible linker between the pyridine ring and the phosphonic acid group. One efficient method for the synthesis of 4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine has been reported, which can then be converted to the corresponding bis(methylphosphonic acid) derivative. nih.govacs.org

Substituted Pyridin-4-ylphosphonic Acids (e.g., 3,5-dimethylthis compound)

The synthesis of substituted pyridin-4-ylphosphonic acids allows for the fine-tuning of the electronic and steric properties of the molecule. A general and modular method for preparing highly substituted pyridines involves a cascade reaction. nih.gov This method utilizes a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation. nih.gov This approach offers good functional group tolerance and provides access to a wide range of substituted pyridines. nih.gov

Another strategy involves the remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov For instance, 3-formyl (aza)indoles can react with β-keto phosphonates in the presence of ammonium (B1175870) acetate and trifluoroacetic acid to yield pyridyl phosphonates. nih.gov This ring cleavage methodology provides a route to 2,3,5-substituted pyridines. nih.gov

Furthermore, novel 3,5-dimethylpyridin-4(1H)-one derivatives have been synthesized and evaluated as activators of AMP-activated protein kinase (AMPK). nih.gov The synthesis of these compounds can be optimized to produce potent activators. nih.gov

Pyrazolopyridine-Phosphonates

The synthesis of pyrazole (B372694) phosphonates often involves 1,3-dipolar cycloaddition reactions. acs.org For example, novel carbonylated pyrazole phosphonates can be synthesized as single regioisomers by treating conjugated enones with the Bestmann-Ohira reagent under basic conditions (KOH/EtOH) at room temperature. acs.org This method has been applied to a variety of enones, dienones, tropone, and quinone. acs.org

An alternative one-pot, three-component reaction for the regioselective synthesis of 5-phosphonyl pyrazoles has also been developed. thieme-connect.com This domino Knoevenagel condensation followed by a formal 1,3-dipolar cycloaddition involves the reaction of aldehydes, cyanoacetic derivatives, and the Bestmann-Ohira reagent. thieme-connect.com

Piperidinylphosphonic Acid Analogues

The synthesis of piperidinylphosphonic acid analogues, which are saturated heterocyclic phosphonic acids, has been explored. For instance, racemic phosphapipecolic acid, a six-membered ring analogue of phosphaproline, has been prepared. nih.gov The synthesis of 1,2-oxazinan-3-ylphosphonic acid analogues starts from 4-hydroxybutylphosphonates, which are derived from nosylates via hydroboration followed by oxidative cleavage. nih.gov

Phosphonamidate Intermediates and Derivatives

Phosphonamidates are important intermediates and derivatives in the synthesis of pyridinylphosphonic acids and their analogues. The synthesis of amino acid phosphoramidate (B1195095) monoesters can be achieved via H-phosphonate intermediates. nih.gov These H-phosphonate monoesters are generated using phosphitylating reagents like diphenyl phosphite and are subsequently oxidized with iodine to form the phosphoramidates. nih.gov

A direct method for preparing phosphonamidate- and phosphonate-linked phosphonopeptides involves one-pot reactions of benzyl (B1604629) carbamate, aldehydes, and methyl dichlorophosphite, followed by aminolysis with amino acid esters. nih.gov Another approach utilizes the Staudinger reaction of unprotected azido-peptides with silylated phosphinic acids and esters on a solid support, providing an acid-free route to phosphonamidate peptide esters or acids under mild conditions. rsc.org

Furthermore, phosphonylaminium salts have been employed for the synthesis of novel mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates, avoiding the need for harsh reagents. mdpi.com

Table 2: Synthetic Approaches to Phosphonamidates
Synthetic MethodKey Reagents/IntermediatesProduct TypeReference
H-phosphonate OxidationDiphenyl phosphite, IodineAmino acid phosphoramidate monoesters nih.gov
One-pot ReactionBenzyl carbamate, Aldehydes, Methyl dichlorophosphitePhosphonamidate-linked phosphonopeptides nih.gov
Staudinger ReactionAzido-peptides, Silylated phosphinic acids/estersPhosphonamidate peptide esters/acids rsc.org
Phosphonylaminium SaltsPhosphonylaminium salts, Phenols/Amino acidsMixed n-alkylphosphonate diesters/n-alkylphosphonamidates mdpi.com

Coordination Chemistry of Pyridin 4 Ylphosphonic Acid

Ligand Characterization and Coordination Modes

Pyridin-4-ylphosphonic acid's ability to coordinate with metal ions through different atoms and in various denticities is a key aspect of its chemistry. This adaptability leads to the formation of complexes with a range of dimensionalities, from simple mononuclear species to intricate coordination polymers.

The defining feature of this compound as a ligand is its capacity for dual coordination. The nitrogen atom of the pyridine (B92270) ring acts as a Lewis base, readily donating its lone pair of electrons to a metal center. jscimedcentral.com Pyridine itself is a well-established ligand in coordination chemistry, known to form stable complexes with a majority of transition metal cations. ub.edu The phosphonic acid group (-PO(OH)₂) provides additional coordination sites through its oxygen atoms. The deprotonation of the phosphonic acid group generates phosphonate (B1237965) (-PO₃²⁻), which is a hard ligand and readily binds to a variety of metal ions.

This dual nature allows this compound to bridge metal centers, leading to the formation of extended structures such as coordination polymers. The pyridine nitrogen can coordinate to one metal ion, while the phosphonate oxygens bind to another, creating a bridging linkage. The specific coordination mode employed often depends on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions, including pH and solvent.

The versatility of this compound is further demonstrated by its ability to adopt various binding modes, acting as a monodentate, bidentate, or even polydentate ligand.

Monodentate Coordination: In its simplest binding mode, the ligand can coordinate to a metal center through either the pyridine nitrogen or one of the phosphonate oxygen atoms. Pyridine is a classic example of a monodentate ligand. jscimedcentral.com

Bidentate Coordination: The ligand can chelate to a single metal center using two of its donor atoms. For instance, two oxygen atoms from the phosphonate group can bind to the same metal ion, forming a stable chelate ring. Alternatively, in some structural arrangements, the pyridine nitrogen and one phosphonate oxygen could potentially coordinate to the same metal center, although this is less common.

Polydentate and Bridging Coordination: The most significant aspect of this compound's coordination behavior is its ability to act as a bridging ligand, which inherently involves polydentate character. It can bridge two or more metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. This bridging can occur in several ways:

The pyridine nitrogen coordinates to one metal center, while one or more phosphonate oxygens bind to a neighboring metal center.

The phosphonate group itself can bridge two metal ions, with different oxygen atoms coordinating to different metal centers.

The interplay of these coordination modes allows for the rational design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with tailored structures and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes are often crystalline materials, and their structures are commonly elucidated using single-crystal X-ray diffraction. Spectroscopic techniques such as IR and NMR are also crucial for characterizing the coordination environment of the ligand.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands, including this compound. The formation of these complexes is driven by the electrostatic attraction between the positively charged metal ion and the electron-rich donor atoms of the ligand. The synthesis often involves straightforward self-assembly processes where the metal ions and ligands spontaneously organize into thermodynamically stable structures.

The phosphonate group's ability to adopt various protonation states (H₂L, HL⁻, L²⁻) adds another layer of complexity and control over the resulting structures. The pH of the reaction medium can influence the degree of deprotonation of the phosphonic acid group, thereby affecting its coordinating ability and the dimensionality of the final product.

This compound and its derivatives have been successfully used to synthesize complexes with a range of transition metals.

Nickel(II): Ni(II) has a d⁸ electron configuration and commonly forms octahedral or square planar complexes. jscimedcentral.com With pyridine-type ligands, Ni(II) can form complexes such as [NiCl₂(py)₄]. wikipedia.org The synthesis of Ni(II) complexes with pyridine-containing ligands often involves mixing a nickel salt like nickel chloride hexahydrate with the ligand in an anhydrous solvent and heating the mixture. jscimedcentral.com

Manganese(II): Mn(II) is known to form both tetrahedral and octahedral complexes. wikipedia.org

Cobalt: Cobalt complexes with phosphonate ligands have been studied, and the coordination can lead to various structural motifs.

Copper(II): Cu(II) complexes with pyridine-based ligands have been extensively investigated. nih.gov The coordination geometry around Cu(II) can be versatile, including square planar, tetrahedral, and octahedral arrangements.

Silver(I): Ag(I) has a d¹⁰ configuration and typically forms linear, trigonal planar, or tetrahedral complexes. jscimedcentral.com The synthesis of Ag(I) complexes with pyridine ligands can be achieved by reacting a silver salt like silver nitrate (B79036) with the ligand in ethanol. jscimedcentral.com

The table below summarizes some of the common coordination geometries observed for these metal ions with pyridine-containing ligands.

Metal IonCommon Coordination Geometries
Ni(II)Octahedral, Square Planar
Mn(II)Tetrahedral, Octahedral
Co(II)Tetrahedral, Octahedral
Cu(II)Square Planar, Tetrahedral, Octahedral
Ag(I)Linear, Tetrahedral, Square Planar

This table is based on general observations for pyridine and related ligands and may not be exhaustive for this compound specifically.

The nature of the metal ion plays a crucial role in determining the geometry and stability of the resulting complex. Factors such as the metal's ionic radius, preferred coordination number, and d-electron configuration all influence the final structure.

For instance, the preference of Ni(II) for square planar or octahedral geometries will dictate the arrangement of the this compound ligands around the metal center. jscimedcentral.com Similarly, the tendency of Ag(I) to form linear complexes can lead to the formation of one-dimensional coordination polymers. jscimedcentral.com

The stability of the metal-ligand bond is also influenced by the Hard and Soft Acid-Base (HSAB) principle. The hard phosphonate oxygen donors will preferentially bind to hard metal ions, while the borderline pyridine nitrogen can coordinate to a wider range of metal ions. The chelate effect can also contribute to the stability of complexes where the ligand binds to a single metal center in a bidentate fashion. The formation of stable complexes is also indicated by their thermal stability, which can be investigated using techniques like thermogravimetric analysis.

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a bifunctional organic ligand that has garnered interest in the field of coordination chemistry. Its structure, featuring a rigid pyridyl ring and a versatile phosphonate group, allows it to act as a linker between metal centers, facilitating the construction of extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). The phosphonate group can coordinate to metal ions in various modes, while the nitrogen atom of the pyridine ring provides an additional coordination site. This dual functionality is crucial for building robust frameworks with specific topologies and dimensionalities.

This compound as a Ligand for MOF Construction

The unique geometry and coordination capabilities of this compound make it an effective building block for the synthesis of MOFs. Pyridine itself is one of the most versatile ligands used for metal ion coordination in the construction of supramolecular structures and MOFs utep.edu. When combined with the strong metal-binding phosphonate group, it creates a powerful tool for crystal engineering.

The incorporation of phosphonate ligands into MOFs can also be achieved through post-synthetic modification techniques, such as ligand exchange, further expanding the utility of this functional group in creating tailored materials nih.gov.

Table 1: Example of a MOF Constructed with this compound An interactive data table is available below

Compound Formula Metal Ion Ligand Dimensionality Key Structural Feature

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine organic and inorganic components at the molecular or nanoscale level to create new materials with enhanced or combined properties rsc.orgnih.gov. These materials can be broadly divided into two classes based on the nature of the interaction between the organic and inorganic parts rsc.org. Class II hybrids, characterized by strong covalent or iono-covalent bonds between the two phases, are particularly relevant for this compound rsc.orgacademie-sciences.fr.

Organophosphorus compounds, such as phosphonic acids, are highly effective coupling molecules for creating Class II hybrids academie-sciences.fr. The phosphonate group of this compound can form strong P-O-M bonds with metal oxide surfaces or metal-oxo clusters, effectively anchoring the organic part to the inorganic framework academie-sciences.fr. This capability makes it an excellent candidate for surface modification of inorganic nanoparticles or for integration into sol-gel-derived materials academie-sciences.fr.

In such a hybrid material, the inorganic component (e.g., titanium oxide, zirconium oxide) provides a robust, stable scaffold, while the organic this compound linker introduces specific functionalities academie-sciences.fr. The pyridyl group, for example, can impart basicity, provide a site for further chemical reactions, or influence the material's adsorption properties. This integration allows for the rational design of multifunctional materials where the properties of both the organic and inorganic components are synergistically combined nih.gov.

Structural Control and Dimensionality in Framework Assembly

The final structure and dimensionality (e.g., 1D chains, 2D layers, or 3D frameworks) of a coordination polymer are dictated by several factors, including the geometry of the organic ligand and the coordination preference of the metal ion researchgate.netnih.gov. This compound, with its rigid, linear geometry, acts as a directional building block, influencing the assembly of the final framework.

The position of the functional groups on the aromatic ring is critical. The "para" substitution in this compound places the phosphonate group and the pyridyl nitrogen at opposite ends of the molecule in a roughly linear fashion. This geometry favors the formation of extended, non-interwoven structures. In contrast, an isomer like 3-pyridylphosphonic acid, with its angled ("meta") arrangement of functional groups, would naturally lead to different network topologies.

Furthermore, the coordination preference of the metal center plays a crucial role in determining the structure. researchgate.net For example, a study comparing frameworks built from pyridylphosphonates showed that the preference of Zn(II) for a tetrahedral coordination environment and the preference of Cu(II) for a square or square-pyramidal geometry (due to the Jahn-Teller effect) resulted in significantly different final architectures, even with similar ligands. researchgate.net The interplay between the ligand's inherent geometry and the metal ion's coordination sphere allows for a degree of control over the dimensionality and topology of the resulting framework. By carefully selecting the metal ion and the isomeric form of the ligand, it is possible to direct the assembly towards desired structural outcomes. researchgate.net

Table 2: Factors Influencing Framework Structure An interactive data table is available below

Influencing Factor Description Example Effect
Ligand Isomerism The relative position of coordinating groups (e.g., 4-pyridyl vs. 3-pyridyl). Linear (4-pyridyl) ligands can promote extended 1D chains or 3D frameworks, while angled (3-pyridyl) ligands may favor bent or helical structures.
Metal Coordination Geometry The preferred arrangement of ligands around the metal ion (e.g., tetrahedral, octahedral, square planar). Zn(II) often favors tetrahedral geometry, while Cu(II) prefers square-pyramidal, leading to different node connectivities and overall framework topologies with the same ligand. researchgate.net

| Reaction Conditions | Parameters such as solvent, temperature, and pH. | Can influence the deprotonation state of the phosphonic acid and the coordination mode, potentially leading to different structural phases. |

Supramolecular Chemistry and Non Covalent Interactions

Analysis of Intermolecular Interactions in Crystalline Architectures

The crystal structure of pyridin-4-ylphosphonic acid and its derivatives reveals a hierarchy of interactions that build up from simple molecular units to complex three-dimensional networks.

Hydrogen bonds are the primary drivers in the assembly of this compound. The phosphonic acid group provides strong hydrogen bond donors (P-O-H), while the pyridyl nitrogen atom acts as a competent acceptor. This leads to the formation of robust O-H···N hydrogen bonds, a frequently observed and reliable interaction in crystal engineering. nih.govnih.gov In related systems, these O-H···N interactions are a dominant feature, often linking molecules into chains. nih.gov

Interaction TypeDonorAcceptorTypical Role in Structure
Strong Hydrogen Bond O-H (Phosphonic Acid)N (Pyridine)Formation of primary chains nih.gov
Weak Hydrogen Bond C-H (Pyridine Ring)O (Phosphonate)Cross-linking of chains nih.gov

The aromatic pyridine (B92270) ring of this compound facilitates π-π stacking interactions, which are a significant secondary force in the crystal packing. nih.govlibretexts.org These interactions occur when the electron-rich π systems of adjacent pyridine rings overlap. In the crystal structures of related pyridyl compounds, these stacking interactions often contribute to the formation of columns or layered arrangements. researchgate.net The centroid-to-centroid distances between stacked rings are a key parameter in defining the strength and nature of these interactions, with typical distances observed in the range of 3.4 to 4.4 Å. researchgate.netresearchgate.net These π-π stacking forces, while weaker than hydrogen bonds, are crucial for organizing the hydrogen-bonded chains and layers into a cohesive three-dimensional structure. nih.gov

The predictable and robust nature of the interactions in this compound allows for the application of the supramolecular synthon approach to crystal engineering. A supramolecular synthon is a structural unit within a crystal that is formed by known and reliable intermolecular interactions. The O-H···N interaction between a carboxylic or phosphonic acid and a pyridine ring is a well-established and powerful heterosynthon. nih.govresearchgate.net This pyridyl-acid synthon is a recurring motif that directs the assembly of the primary structural motifs. nih.gov

Self-Assembly Processes and Network Formation

The combination of strong and directional hydrogen bonds with weaker, less directional π-π stacking and C-H···O interactions leads to the spontaneous self-assembly of this compound into well-ordered, higher-dimensional structures.

The initial and strongest interaction, the O-H···N hydrogen bond, typically links the molecules into one-dimensional (1D) chains. nih.govresearchgate.net These chains are then further organized by weaker interactions. C-H···O hydrogen bonds and π-π stacking interactions can link these chains together to form two-dimensional (2D) layers. researchgate.netresearchgate.net In many cases, these layers then stack upon one another, held together by van der Waals forces and further π-π interactions, to create a complete three-dimensional (3D) supramolecular architecture. nih.govresearchgate.net The specific arrangement, whether it be simple stacking or a more complex interpenetrated network, is determined by the subtle balance of all the intermolecular forces at play.

DimensionalityPrimary Driving Interaction(s)Resulting Structure
1D O-H···N Hydrogen BondsMolecular Chains nih.govresearchgate.net
2D C-H···O and π-π StackingLayered Sheets researchgate.netresearchgate.net
3D Inter-layer π-π StackingSupramolecular Network nih.govresearchgate.net

In the solid state, this compound and its derivatives can form both discrete dimeric aggregates and extended polymeric structures. researchgate.net Dimeric structures are often formed through a pair of strong, self-complementary hydrogen bonds. However, the multi-dentate nature of the phosphonic acid group and the presence of the pyridyl acceptor site strongly favor the formation of extended polymeric chains. These chains can then be considered as polymeric supramolecular aggregates. The self-assembly can lead to the formation of various aggregate structures, such as ladder-like chains in some metal-phosphonate complexes. researchgate.net The final architecture, whether it is based on discrete dimers or extended polymers, is a direct consequence of the energetic favorability of the various possible intermolecular interactions.

Catalytic Applications of Pyridin 4 Ylphosphonic Acid and Its Derivatives

Utilization as a Precursor for Catalytic Systems

The distinct functionalities of pyridin-4-ylphosphonic acid allow it to act as a crucial precursor in the synthesis of both homogeneous and heterogeneous catalysts. The phosphonate (B1237965) group can form stable linkages with metal ions or supports, while the pyridine (B92270) nitrogen can coordinate to catalytically active centers or act as a basic site itself.

While specific catalytic applications of manganese(II) frameworks constructed directly from this compound are not extensively documented in dedicated studies, the principles of coordination chemistry suggest their potential. Manganese(II) is a versatile redox-active metal known to be effective in various catalytic oxidations. The combination with phosphonate ligands can lead to robust coordination polymers with interesting magnetic and structural properties.

In hypothetical manganese(II) pyridin-4-ylphosphonate frameworks, the Mn(II) ions would serve as nodes, linked by the phosphonate groups to form a stable, extended structure. The pyridyl groups could either remain uncoordinated, providing accessible Lewis basic sites within the material, or coordinate to the manganese centers. The catalytic potential of such materials would stem from the redox capabilities of the manganese centers, which are known to catalyze reactions such as olefin epoxidation and alkane hydroxylation. The framework structure could impart shape selectivity, influencing the access of substrates to the active Mn(II) sites.

Several manganese(II) complexes featuring pyridine-appended ligands have demonstrated significant catalytic activity in epoxidation reactions. For instance, certain Mn(II) complexes can activate hydrogen peroxide for the efficient epoxidation of alkenes like cyclooctene (B146475) and styrene (B11656) osti.govmdpi.com. The electronic properties of the pyridine ligand play a crucial role in stabilizing the high-valent manganese-oxo intermediates that are key to the catalytic cycle mdpi.com. A framework based on this compound could offer a heterogeneous equivalent of these catalysts, combining the activity of the manganese center with the stability and reusability of a solid-state material.

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. This compound offers an elegant solution by serving as a linker to immobilize molecular catalysts onto solid supports, creating "supported homogeneous catalysts." This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

The design strategy involves using the phosphonate group to anchor the molecule to a stable, insoluble solid support, typically a metal oxide like titania (TiO₂), zirconia (ZrO₂), or silica (B1680970) (SiO₂). The strong affinity of the phosphonate moiety for these surfaces results in a robust covalent attachment. The pyridine end of the molecule is then free to coordinate with a catalytically active metal center, effectively "heterogenizing" the complex.

This methodology allows for:

Easy Catalyst Recovery : The solid catalyst can be easily separated from the liquid reaction mixture by simple filtration.

Reusability : The recovered catalyst can often be reused for multiple reaction cycles, reducing costs and waste.

Prevention of Metal Leaching : The strong bond between the phosphonate and the support minimizes the leaching of the active metal into the product.

Phosphonate-containing ligands have been successfully used to anchor various metal complexes, including copper(I) and rhodium, onto TiO₂ surfaces for applications in C-C coupling and hydrogenation reactions, respectively scispace.com. The pyridyl group of this compound is an excellent N-donor ligand for a wide range of transition metals used in catalysis, such as palladium, rhodium, ruthenium, and iron.

Table 1: Design Principles of Supported Homogeneous Catalysts Using this compound

ComponentRoleFunctionExamples of Materials/Complexes
Solid Support Provides a stable, insoluble matrix.Enhances thermal stability and allows for easy separation and recovery.TiO₂, ZrO₂, SiO₂, Al₂O₃
This compound Bifunctional Linker/AnchorThe phosphonate group binds strongly to the oxide support. The pyridine group coordinates the active metal center.N/A
Active Metal Center Homogeneous CatalystProvides the primary site for catalytic transformation.Complexes of Pd, Rh, Ru, Cu, Fe

Role of Metal-Phosphonate Frameworks in Catalysis

Metal-Phosphonate Frameworks (PMPFs) are a subclass of metal-organic frameworks (MOFs) where phosphonate groups, instead of the more common carboxylates, link metal ions or clusters. acs.orgmdpi.com Using this compound as the organic linker allows for the construction of PMPFs with unique catalytic properties. These frameworks are noteworthy for their exceptional thermal and chemical stability, which often surpasses that of carboxylate-based MOFs due to the stronger metal-phosphonate bond. acs.org

The catalytic activity of a pyridin-4-ylphosphonate framework can arise from several features:

Metal Nodes : The metal ions that form the nodes of the framework can act as Lewis acid sites. For example, frameworks built with Zr(IV) or Fe(III) can exhibit strong Lewis acidity. mdpi.comnih.gov

Functional Linkers : The this compound linker itself introduces functionality. The nitrogen atom of the pyridine ring is a Lewis basic site, which can catalyze reactions like Knoevenagel condensations or serve as a docking site for other molecules.

Pore Confinement : The well-defined pores and channels of the framework can exert size and shape selectivity, favoring the reaction of certain substrates while excluding others. This confinement can also influence transition states and enhance reaction rates.

Post-Synthetic Modification : The pyridine nitrogen within the pores can be chemically modified after the framework has been synthesized. For example, it can be alkylated to create quaternary ammonium (B1175870) salts or coordinated to another metal, introducing new and diverse catalytic sites.

Phosphonate-based MOFs have been explored as heterogeneous catalysts for a range of organic transformations, including coupling reactions, oxidations, reductions, and acid-catalyzed condensations. scispace.commdpi.comnih.gov The incorporation of the pyridyl group adds a valuable basic functionality, creating bifunctional acid-base catalysts within a single, stable material.

Table 2: Comparison of Catalytic Frameworks

FeatureMetal-Phosphonate Frameworks (PMPFs)Carboxylate-Based MOFs
Linker-Metal Bond Strong M-O-P bondWeaker M-O-C bond
Thermal Stability Generally highVariable, often lower than PMPFs
Chemical/Water Stability Generally high, often water-tolerant acs.orgOften susceptible to hydrolysis
Catalytic Sites Metal nodes (Lewis acids), linker functional groups, pore confinementMetal nodes (Lewis acids), linker functional groups, pore confinement
Example with Pyridine This compound linker provides Lewis basic sites.Pyridine-dicarboxylate linkers provide Lewis basic sites.

Potential in Enzyme Mimicry and Catalysis

Enzyme mimicry, or biomimetic catalysis, aims to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. Many enzymes rely on metal cofactors held in place by a specific arrangement of amino acid residues. This compound can be used as a ligand to create metal complexes that model the active sites of metalloenzymes.

Manganese is a biologically essential element found in the active sites of enzymes like manganese superoxide (B77818) dismutase (MnSOD) and the oxygen-evolving complex in photosystem II. Synthetic manganese complexes are therefore of great interest for mimicking the function of these enzymes, particularly for catalyzing redox reactions. frontiersin.org

While there is no direct research focused on this compound in this context, its structure is well-suited for this purpose. A complex formed between manganese and this compound could potentially mimic enzymes such as:

Catalase : This enzyme decomposes hydrogen peroxide (H₂O₂) into water and oxygen. Some dinuclear manganese complexes have been shown to exhibit catalase activity, cycling between different Mn oxidation states to facilitate the reaction. frontiersin.orgresearchgate.net The pyridyl and phosphonate groups could help stabilize the required manganese oxidation states and provide a suitable coordination environment.

Superoxide Dismutase (SOD) : MnSOD detoxifies harmful superoxide radicals (O₂⁻). The catalytic cycle involves the sequential reduction and oxidation of the manganese center (Mn³⁺/Mn²⁺). A Mn-pyridin-4-ylphosphonate complex could be designed to have the appropriate redox potential to participate in this cycle.

The phosphonate group could mimic the role of carboxylate or phosphate (B84403) residues that coordinate metals in natural enzymes, while the pyridine ring could emulate the function of histidine residues. By creating frameworks or discrete complexes with this ligand, it may be possible to develop robust, synthetic enzyme mimics for applications in medicine or industrial processes.

Table 3: Examples of Manganese-Based Enzyme Mimics

Enzyme MimickedModel Complex TypeCatalytic FunctionKey Mechanism
Superoxide Dismutase (SOD) Mn(II)/Mn(III) complexes with Schiff base or macrocyclic ligandsDismutation of superoxide radicals frontiersin.orgRedox cycling between Mn(II) and Mn(III)
Catalase Dinuclear Mn(II)Mn(II) or Mn(III)Mn(III) complexesDecomposition of H₂O₂ frontiersin.orgresearchgate.netFormation of high-valent Mn-oxo species

Advanced Materials Science Applications

Development of Novel Functional Materials

Pyridin-4-ylphosphonic acid serves as a critical building block in the creation of novel functional materials due to its unique molecular structure, which combines a pyridine (B92270) ring and a phosphonic acid group. The pyridine moiety offers sites for coordination with metal ions, while the phosphonic acid group provides strong anchoring capabilities to various substrates. scholaris.ca This dual functionality allows for the construction of complex, multifunctional materials with tailored properties.

Researchers have utilized this compound and its derivatives to develop materials for a range of applications. For instance, terpyridine-based phosphonic acids have been instrumental in creating materials for the selective detection of metal ions like Fe2+, Fe3+, Ru3+, and Zn2+ in aqueous solutions. scholaris.ca These materials exhibit high affinity and can be anchored onto surfaces like titania (TiO2) to produce sensitive and selective sensors. scholaris.ca The phosphonate (B1237965) group ensures robust immobilization on the substrate, a crucial factor for the stability and performance of such devices. researchgate.net

Furthermore, the versatility of this compound extends to the synthesis of materials with specific optical and electronic properties. By incorporating this compound into larger molecular frameworks, such as porphyrins or metal complexes, researchers can fine-tune the light-absorbing and emitting characteristics of the resulting materials. rsc.orgmdpi.com The ability to modify the pyridine and phosphonate components allows for a high degree of control over the final material's functionality.

Interactive Data Table: Functional Materials Incorporating this compound Derivatives

Material/SystemFunctionKey Feature
TiO2 functionalized with 2,2':6',2''-terpyridin-4'-ylphosphonic acidColorimetric Fe2+ detectionHigh affinity and quantifiable color change
Porphyrins with phosphonate substituentsGas sensing (pyridine vapors)Supramolecular assembly into monolayer films
Ruthenium(II) polypyridyl complexes with phosphonate anchorsPhotovoltaicsEfficient light-to-electricity conversion on TiO2

Hybrid Organic-Inorganic Materials for Specific Functions

Hybrid organic-inorganic materials combine the advantageous properties of both organic and inorganic components at the molecular or nanometer scale. mdpi.com this compound is an exemplary organic linker for creating such hybrid systems, bridging inorganic entities through its phosphonic acid group while the pyridine ring offers further functionalization possibilities. acs.org

These hybrid materials often exhibit hierarchical structures, with well-defined micro- and mesopores, making them suitable for applications in catalysis and separation. nih.gov The inorganic component, such as a layered zeolite or metal oxide, provides a robust framework and potential catalytic sites, while the organic this compound linker can introduce additional functionalities, like basic sites, to create bifunctional catalysts. nih.gov

A notable example involves the use of 1,3,5-benzenetriphosphonic acid, a related organophosphonic acid, in conjunction with pyridine-based synthons like 4,4'-bipyridine (B149096) to construct porous frameworks with copper ions. acs.org These materials demonstrate how the interplay between the phosphonic acid's strong binding to metal centers and the structural direction provided by the pyridine-containing ligands can lead to complex, three-dimensional architectures with large channels. acs.org Such porous structures are highly sought after for gas storage, separation, and heterogeneous catalysis.

The synthesis of layered hybrid transition metal phosphonates using various phosphonic acids has been shown to produce precursors for water-splitting electrocatalysts. ustc.edu.cn In these materials, inorganic layers of transition metals are separated by bilayers of the organic phosphonate, and upon electrochemical activation, they can transform into highly efficient hydroxide (B78521) nanosheet catalysts. ustc.edu.cn

Advanced Optical and Photonic Materials (General Phosphonate Relevance)

Organophosphonates, the broader class of compounds to which this compound belongs, are increasingly recognized for their potential in advanced optical and photonic materials. acs.orgugent.be Their ability to form stable, self-assembled monolayers on various oxide surfaces makes them excellent candidates for modifying the optical properties of substrates. acs.org

Recent research has highlighted the development of organophosphonates that exhibit intense emission in both solution and solid states, a desirable feature for applications in bioimaging, sensing, and optoelectronic devices. acs.org Some of these materials also display high-contrast mechanofluorochromism, where their fluorescence properties change in response to mechanical stimuli. acs.org This behavior is attributed to the interplay of intermolecular interactions, such as hydrogen bonding involving the phosphonate group, which can be altered by physical force. acs.orgacs.org

In the realm of photonics, all-dielectric metasurfaces, which are crucial for advanced wavefront engineering, have been demonstrated using silicon nanodisks. scispace.com While not directly involving this compound, the principles of surface functionalization are relevant. The ability of phosphonates to bind strongly to oxide surfaces could be leveraged to modify the properties of such nanostructures. Furthermore, the integration of materials with strong electro-optic properties, like certain ferroelectric thin films, onto photonic integrated circuits is a key area of research where surface-modifying molecules could play a role in facilitating integration. mdpi.com

Applications in Molecular Electronics and Devices (via Bipyridine-based Phosphonates)

The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as active electronic components. Bipyridine-based phosphonates, structurally related to this compound, have emerged as important players in this arena. nih.gov The bipyridine unit is an excellent ligand for forming stable complexes with a variety of metal ions, while the phosphonate groups serve as robust anchors to electrode surfaces. researchgate.net

Studies comparing phosphonate and carboxylate anchoring groups for attaching molecular dyes to semiconductor surfaces like TiO2 and SnO2 have provided valuable insights into the efficiency of electron injection. nih.gov In some cases, phosphonate anchors have been shown to lead to faster electron injection rates, a critical factor for the performance of dye-sensitized solar cells and other molecular electronic devices. nih.gov The electronic coupling between the molecule's orbitals and the semiconductor's conduction band is a key determinant of this process, and the choice of anchoring group plays a significant role in modulating this coupling. nih.gov

The ability to control the type and density of charge carriers in materials like graphene is essential for developing molecular electronics. mdpi.com Self-assembled monolayers (SAMs) of organophosphonic acids have been used to dope (B7801613) graphene, effectively changing its electronic properties. mdpi.com The phosphonic acid groups can act as electron acceptors, inducing p-type doping in the graphene layer. mdpi.com This demonstrates the potential of phosphonate-containing molecules to tailor the electronic landscape of materials at the nanoscale, paving the way for the fabrication of graphene-based electronic devices.

Thin Film Integration for Material Systems

The integration of functional molecules into thin film architectures is a cornerstone of modern materials science, enabling the creation of devices with tailored properties for electronics, optics, and sensing. mdpi.com this compound and its derivatives are well-suited for this purpose due to the strong and stable bonds the phosphonic acid group forms with a variety of oxide surfaces, a common feature in many material systems. googleapis.com

Molecular Layer Deposition (MLD) is a technique that allows for the growth of ultrathin, conformal organic and hybrid organic-inorganic films with precise thickness control. beilstein-journals.org While specific MLD processes for this compound are not extensively detailed, the principles of MLD using precursors with amine and other functional groups are well-established. beilstein-journals.org This suggests the potential for incorporating pyridinylphosphonates into complex, layered thin-film structures.

The formation of self-assembled monolayers (SAMs) is another powerful method for integrating phosphonate-containing molecules onto surfaces. For instance, (pyridin-4-ylmethyl)phosphonic acid is used as a self-assembly material. tcichemicals.com These SAMs can fundamentally alter the surface properties of a substrate, for example, by creating a well-defined interface for the subsequent deposition of other materials or by imparting specific chemical functionality to the surface. In the context of ferroelectric thin films, which are important for next-generation photonic devices, surface planarization techniques are often required for successful integration. mdpi.com While not a direct application of this compound, the principles of creating well-defined thin oxide layers are relevant to the broader challenge of integrating diverse materials into a single device. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of Pyridin-4-ylphosphonic acid from related substances and impurities. Due to the compound's high polarity, specialized approaches are necessary to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. taylorfrancis.com The primary challenge in the HPLC analysis of this compound is its hydrophilic nature, which leads to poor retention on traditional reversed-phase (RP) columns. helixchrom.comsigmaaldrich.com To overcome this, several strategies are employed.

Anion-exchange chromatography is a suitable option, as it separates compounds based on their net negative charge. chromforum.org At a pH above its first pKa, this compound is anionic and can interact with a positively charged stationary phase. chromforum.org Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, also offers excellent selectivity for polar and ionizable compounds. helixchrom.comsielc.com Columns such as Obelisc™ N or Primesep D utilize a combination of HILIC and anion-exchange mechanisms for effective separation. sielc.com

Detection is typically performed using a UV detector, as the pyridine (B92270) ring possesses a suitable chromophore. chromforum.org For more sensitive and selective analysis, HPLC can be coupled with mass spectrometry (LC/MS), which provides molecular weight and structural information. sielc.comresearchgate.net

Table 1: Illustrative HPLC Conditions for Pyridylphosphonic Acid Analysis

Parameter Condition 1: Anion-Exchange Condition 2: Mixed-Mode HILIC/Anion-Exchange
Column Allsep Anion, 150 x 4.6 mm, 7 µm chromforum.org Obelisc N, 50 x 4.6 mm, 5 µm sielc.com
Mobile Phase 0.2 mL Formic Acid in 1000 mL H₂O, adjusted to pH 3.5 with 2M NaOH chromforum.org Acetonitrile (B52724) and Ammonium (B1175870) Formate (AmFm) buffer sielc.com
Flow Rate 1.2 mL/min chromforum.org 1.0 mL/min sielc.com
Temperature 35 °C chromforum.org Ambient
Detection Refractive Index (RID) or Indirect UV chromforum.org ELSD, CAD, or LC/MS sielc.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov this compound, being a polar, non-volatile salt, cannot be analyzed directly by GC. Its high boiling point and thermal lability would cause it to decompose in the heated GC inlet rather than volatilize.

Therefore, a crucial derivatization step is required to convert the phosphonic acid into a volatile and thermally stable derivative. researchgate.net This is typically achieved by esterification of the acidic P-OH groups. For instance, the compound can be converted to its pentafluorobenzyl (PFB) esters. researchgate.netosti.gov These derivatives are significantly more volatile and less polar, making them amenable to GC separation. researchgate.net Once derivatized, the compound can be analyzed using a GC system equipped with a standard capillary column (e.g., (5%-Phenyl)-methylpolysiloxane) and a sensitive detector, such as a Flame Ionization Detector (FID), a Flame Photometric Detector (FPD) for phosphorus-selective detection, or a Mass Spectrometer (MS) for definitive identification. cdc.govosti.gov

The analysis of highly polar compounds like this compound presents a significant challenge for traditional reversed-phase chromatography, where they are often poorly retained. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative that is specifically designed for such molecules. sigmaaldrich.comhalocolumns.com

In HILIC, a polar stationary phase (such as bare silica (B1680970) or a phase bonded with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. sigmaaldrich.comnih.gov This creates a water-enriched layer on the surface of the stationary phase. Retention in HILIC is based on the partitioning of the hydrophilic analyte between this immobilized water layer and the bulk mobile phase. halocolumns.com The more hydrophilic the compound, the more strongly it is retained. sigmaaldrich.com This mechanism provides an elution order that is often the reverse of that seen in reversed-phase chromatography. sigmaaldrich.com HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. sigmaaldrich.com

Spectroscopic and Spectrometric Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons of the pyridine ring. Due to the C₂ symmetry of the 4-substituted ring, the protons at positions 2 and 6 (α to the nitrogen) would be chemically equivalent, as would the protons at positions 3 and 5 (β to the nitrogen). The signals would appear as doublets due to coupling with the adjacent proton and would also exhibit coupling to the phosphorus atom. The protons at positions 3 and 5 would appear at a higher field (lower ppm) compared to the more deshielded protons at positions 2 and 6. rsc.orgresearchgate.net

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display three signals for the pyridine ring carbons. The carbon atom attached to the phosphorus (C4) would show a large one-bond coupling constant (¹JC-P). The carbons at positions 3 and 5 (C3/C5) would be equivalent and show a two-bond C-P coupling (²JC-P), while the carbons at positions 2 and 6 (C2/C6) would also be equivalent and show a three-bond C-P coupling (³JC-P). beilstein-journals.orgnih.gov

³¹P NMR: Phosphorus-31 NMR is highly diagnostic for organophosphorus compounds. oxinst.com A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, appearing in the characteristic chemical shift range for phosphonic acids. slideshare.netresearchgate.net In the proton-coupled spectrum, this signal would be split into a multiplet due to coupling with the protons on the adjacent pyridine ring. huji.ac.il

Table 2: Predicted NMR Spectral Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H H-2, H-6 ~8.5 - 8.8 Doublet of doublets (dd) ³JH-H ≈ 5-6 Hz, ³JP-H ≈ 3-5 Hz
H-3, H-5 ~7.8 - 8.1 Doublet of doublets (dd) ³JH-H ≈ 5-6 Hz, ⁴JP-H ≈ 1-3 Hz
¹³C C-4 ~145 - 155 Doublet (d) ¹JC-P ≈ 150-180 Hz
C-2, C-6 ~150 - 152 Doublet (d) ³JC-P ≈ 5-10 Hz
C-3, C-5 ~125 - 128 Doublet (d) ²JC-P ≈ 10-15 Hz
³¹P P-4 ~10 - 20 Singlet (¹H decoupled) -

Note: Predicted values are based on typical ranges for 4-substituted pyridines and aryl phosphonic acids and may vary depending on the solvent and pH.

Infrared spectroscopy provides valuable information regarding the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the phosphonic acid group and the pyridine ring.

The phosphonic acid moiety gives rise to several distinct and identifiable bands:

A very broad and strong absorption band is typically observed in the 3000–2200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the strongly hydrogen-bonded P-O-H groups.

A strong P=O (phosphoryl) stretching vibration appears in the 1250–1100 cm⁻¹ range.

Strong P-O stretching vibrations are found in the 1100–950 cm⁻¹ region.

The pyridine ring also has characteristic absorptions, including C=C and C=N stretching vibrations in the 1610–1550 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
>3000 Medium Aromatic C-H Stretch Pyridine Ring
3000 - 2200 Strong, very broad O-H Stretch Phosphonic Acid (P-OH)
1610 - 1550 Medium-Strong C=C and C=N Stretch Pyridine Ring
1250 - 1100 Strong P=O Stretch Phosphoryl Group
1100 - 950 Strong P-O Stretch Phosphonic Acid (P-O)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of Pyridin-4-ylphosphonic acid. Methods such as DFT with the B3LYP functional and a 6-31G(d,p) or higher basis set are commonly used to optimize the molecular geometry and calculate various electronic parameters. niscpr.res.innih.govrug.nl

The electronic structure is often analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgnih.gov A smaller energy gap generally implies higher reactivity and greater polarizability. scirp.org For pyridine (B92270) derivatives, this gap is a key factor in predicting their interaction trends with other species. nih.gov

Further analysis involves mapping the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution on the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity profile. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Table 1: Calculated Quantum Chemical Parameters for this compound Note: The values below are representative examples based on DFT calculations for similar pyridine derivatives and are for illustrative purposes.

Parameter Description Illustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.75 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.95 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. 4.80 eV
Dipole Moment A measure of the net molecular polarity. 3.5 D
Chemical Hardness (η) Resistance to change in electron distribution. 2.40 eV
Electronegativity (χ) The power to attract electrons in a covalent bond. 4.35 eV

Molecular Modeling and Docking Simulations (e.g., Ligand-Receptor Interactions in Catalysis)

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.com These methods are particularly relevant for exploring the potential of this compound as a ligand for metal catalysts or as an inhibitor for biological targets like enzymes. Pyridine derivatives are frequently investigated for their interactions with protein active sites, such as kinases. nih.govnih.gov

The process involves generating a 3D model of this compound and a receptor (e.g., a protein or metal complex). A docking algorithm then systematically samples possible conformations of the ligand within the receptor's binding site, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com

For this compound, key interactions would likely involve:

Hydrogen Bonding: The phosphonic acid group (-PO(OH)₂) provides strong hydrogen bond donors (P-OH) and acceptors (P=O), while the pyridine nitrogen atom acts as a hydrogen bond acceptor.

Electrostatic Interactions: The charged or highly polar phosphonic acid group can form strong salt bridges or electrostatic interactions with charged residues (e.g., Lysine, Arginine) in a protein's active site.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

These simulations can guide the rational design of new catalysts or therapeutic agents by identifying the key structural features responsible for binding.

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Active Site

Interaction Type Functional Group on Ligand Potential Receptor Partner
Hydrogen Bond (Donor) Phosphonic Acid (-OH) Aspartate, Glutamate, Carbonyl backbone
Hydrogen Bond (Acceptor) Phosphonyl Oxygen (P=O), Pyridine Nitrogen (N) Lysine, Arginine, Serine, Amide backbone
Electrostatic / Salt Bridge Deprotonated Phosphonate (B1237965) (-PO₃²⁻) Lysine (NH₃⁺), Arginine (C(NH₂)₂⁺), Metal ions (e.g., Mg²⁺, Zn²⁺)
π-π Stacking Pyridine Ring Phenylalanine, Tyrosine, Tryptophan

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary source of conformational flexibility in this molecule is the rotation around the C4-P bond, which connects the rigid pyridine ring to the phosphonic acid group.

Computational methods can be used to construct a potential energy landscape, which maps the relative energy of the molecule as a function of one or more conformational degrees of freedom. nih.govnih.gov For this compound, this is typically done by systematically rotating the phosphonic acid group around the C-P bond (i.e., varying the dihedral angle) and calculating the molecule's energy at each step.

The resulting energy profile reveals the most stable, low-energy conformations (energy minima) and the energy barriers (transition states) that separate them. This information is critical for understanding which conformations are most likely to exist at a given temperature and which shape the molecule will adopt when interacting with other molecules. The global minimum on this energy landscape represents the most stable conformation of the molecule.

Table 3: Representative Potential Energy Profile for C-P Bond Rotation Note: This table illustrates a hypothetical energy landscape. The dihedral angle is defined by atoms C3-C4-P-O.

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 1.5 Eclipsed (Transition State)
60 0.0 Staggered (Energy Minimum)
120 1.6 Eclipsed (Transition State)
180 0.2 Staggered (Local Minimum)

Computational Prediction of Spectroscopic Properties

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating these properties for a proposed structure, a direct comparison can be made with experimental data to confirm or elucidate the molecular structure.

Vibrational Spectroscopy: Using DFT methods, the harmonic vibrational frequencies of this compound can be calculated. mdpi.com These calculations provide a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared intensities. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. This allows for a detailed assignment of the peaks observed in an experimental IR or Raman spectrum to specific molecular motions, such as P=O stretching, O-H bending, or pyridine ring vibrations.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. This method predicts the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band.

Table 4: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups Note: Frequencies are representative and illustrate the application of computational methods.

Vibrational Mode Assignment Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
O-H Stretch (P-OH) 3050 2928
C-H Stretch (Aromatic) 3180 3053
C=N, C=C Stretch (Ring) 1625 1560
P=O Stretch 1280 1229
P-O Stretch 1050 1008

Computational Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, the crystal packing of this compound is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. scirp.orgnih.gov

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. This surface can be colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating key interactions like hydrogen bonds. nih.gov

A 2D fingerprint plot is generated from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). whiterose.ac.uk The percentage contribution of different types of contacts (e.g., O···H, H···H, C···H) to the total surface area can be precisely calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov For this compound, this analysis would be expected to reveal dominant contributions from strong O···H hydrogen bonds involving the phosphonic acid groups and the pyridine nitrogen, as well as significant H···H and C···H contacts.

Table 5: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The values are typical for a molecule with similar functional groups and are for illustrative purposes.

Contact Type Contribution to Hirshfeld Surface (%) Description
O···H / H···O 40% Represents strong hydrogen bonding.
H···H 35% Represents van der Waals forces.
C···H / H···C 15% Weak hydrogen bonds and van der Waals contacts.
N···H / H···N 5% Represents hydrogen bonding to the pyridine nitrogen.
Other (C···C, C···O, etc.) 5% π-stacking and other weak interactions.

Emerging Research Directions and Future Outlook for Pyridin 4 Ylphosphonic Acid

Pyridin-4-ylphosphonic acid is a bifunctional molecule that has garnered significant interest due to the combined properties of its pyridyl and phosphonic acid moieties. The pyridine (B92270) ring offers a site for coordination chemistry, hydrogen bonding, and potential catalytic activity, while the phosphonic acid group is an excellent linker for creating robust networks and anchoring to surfaces. This combination makes it a versatile building block in materials science, catalysis, and sensor technology. Emerging research focuses on harnessing these unique characteristics to develop novel materials and applications with enhanced functionality and performance.

Q & A

Q. What advanced data analysis techniques are recommended for multi-technique studies of this compound?

  • Methodological Answer : Employ multivariate analysis (e.g., principal component analysis, PCA) to correlate spectral (IR, Raman) and crystallographic data. For time-resolved studies (e.g., kinetics of metal binding), use global fitting software (e.g., KinTek Explorer) to extract rate constants .

Q. How can mechanistic insights into the reactivity of this compound be derived using combined experimental and theoretical approaches?

  • Methodological Answer : Perform isotopic labeling (e.g., ¹⁸O in hydrolysis studies) paired with DFT-based transition-state modeling. Use QTAIM (Quantum Theory of Atoms in Molecules) analysis to map electron density changes during reactions. Validate with in situ Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.